2-Thioxo-2,3-dihydrothiazole-5-carbonitrile
Overview
Description
2-Thioxo-2,3-dihydrothiazole-5-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile typically involves the cyclization of 2-thiouracil with polarized olefins in the presence of nanosized ZnO. This reaction proceeds smoothly via thia-Michael addition in ethanol, yielding high amounts of the desired product . Another method involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of efficient nanocatalysts with high catalytic properties is an active approach to avoid limitations such as long reaction times, use of toxic catalysts, low yield, and harsh conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield thiazole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include various thiazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
2-Thioxo-2,3-dihydrothiazole-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different functional groups.
2-Thioxo-1,3-dithiol-carboxamides: Compounds with similar sulfur and nitrogen-containing rings.
2-Thioxocytosine-5-carbonitrile: A compound with a similar thiazole ring structure.
Uniqueness: 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile is unique due to its specific combination of sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity .
Biological Activity
2-Thioxo-2,3-dihydrothiazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused with a cyano group, contributing to its chemical reactivity and potential therapeutic applications. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.
Biological Activities
This compound exhibits multiple biological activities, including:
- Anticancer Activity : Several studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown comparable activity to doxorubicin in inhibiting the growth of breast cancer cells (MCF7) with IC50 values ranging from 27 to 45 µmol/L .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. It has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses .
The biological activities of this compound are attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, thereby exerting anticancer effects .
- Receptor Modulation : It can bind to receptors and alter signaling pathways, which is particularly relevant in neuroprotective applications where modulation of neurotransmitter receptors is crucial .
Anticancer Activity
A study conducted by Evren et al. (2019) synthesized novel derivatives of this compound and tested their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. One derivative exhibited strong selectivity with IC50 values indicating significant cytotoxicity against both cell lines .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. Results showed that certain modifications to the thiazole structure enhanced the antimicrobial activity significantly, suggesting that structural optimization can lead to more effective agents.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds along with their unique aspects and biological activities:
Compound Name | Structure Features | Unique Aspects | Biological Activity |
---|---|---|---|
4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid | Contains an amino group and phenyl substituent | Enhanced biological activity against cancer cells | Anticancer |
3-Allyl-4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid amide | Allyl substitution increases reactivity | Exhibits potent antimicrobial properties | Antimicrobial |
3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid | Methyl groups enhance lipophilicity | Improved solubility and bioavailability | Antioxidant |
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSHQSHTCMIJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=S)N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615262 | |
Record name | 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56750-17-5 | |
Record name | 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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